Ferric pyrophosphate

Descripción general

Descripción

El pirofosfato férrico, también conocido como pirofosfato de hierro(III), es un compuesto químico con la fórmula Fe₄(P₂O₇)₃. Es un producto de reemplazo de hierro utilizado principalmente para tratar la deficiencia de hierro. El pirofosfato férrico es conocido por su alta biodisponibilidad y sus efectos gastrointestinales leves en comparación con otros suplementos de hierro .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El pirofosfato férrico se puede sintetizar haciendo reaccionar sulfato férrico con pirofosfato tetrasódico en una solución acuosa. La reacción normalmente implica la adición gota a gota de una solución de citrato disódico y pirofosfato tetrasódico a una solución de sulfato férrico .

Métodos de producción industrial: En entornos industriales, el pirofosfato férrico se produce mezclando una fuente de litio, una fuente de hierro y una fuente de fósforo en proporciones molares específicas. La mezcla se muele en molino de bolas, se seca, se muele y se calcina a temperaturas y atmósferas controladas para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El pirofosfato férrico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El pirofosfato férrico se puede oxidar para formar compuestos de mayor estado de oxidación.

Reducción: Puede reducirse a compuestos de hierro de menor estado de oxidación.

Sustitución: El pirofosfato férrico puede participar en reacciones de sustitución donde los ligandos son reemplazados por otros grupos químicos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el gas hidrógeno.

Sustitución: Los ligandos como los fosfatos y citratos participan comúnmente en reacciones de sustitución.

Principales productos formados:

Oxidación: Compuestos de hierro de mayor estado de oxidación.

Reducción: Compuestos de hierro de menor estado de oxidación.

Sustitución: Diversos complejos hierro-ligando.

Aplicaciones Científicas De Investigación

Food Fortification

Overview

Ferric pyrophosphate is primarily utilized as an iron fortificant in food products, especially infant cereals and chocolate drinks. Its water-insoluble nature allows it to be added without altering the sensory properties of the food, making it a preferred choice over more soluble iron compounds that may affect taste and color .

Bioavailability Studies

Recent studies have demonstrated that micronized forms of this compound exhibit bioavailability comparable to ferrous sulfate. For instance, a study involving adult women showed no significant difference in iron absorption between meals fortified with micronized this compound and those with ferrous sulfate . The relative bioavailability of this compound was found to be high due to its small particle size, enhancing its solubility in gastric conditions .

Case Study: Nanosizing Effects

A study evaluated nanosized this compound (10–30 nm) as a food fortificant. Results indicated a hemoglobin regeneration efficiency of 103.02% compared to ferrous sulfate, suggesting that nanosizing significantly improves bioavailability without toxicity .

| Study | Formulation | Bioavailability (%) | Notes |

|---|---|---|---|

| Study 1 | Micronized this compound | 3.4 (infant cereal) | Similar absorption to ferrous sulfate |

| Study 2 | Nanosized this compound | 103.02 (relative to ferrous sulfate) | No significant toxicity observed |

Pharmaceutical Applications

Iron Supplementation in Anemia Management

this compound citrate has been investigated for its role in managing anemia, particularly in patients undergoing erythropoiesis-stimulating agent (ESA) therapy. A clinical study showed that integrating this compound citrate with individualized ESA management resulted in improved hemoglobin levels and reduced variability among patients .

Mechanism of Action

this compound enhances iron availability during erythropoiesis, which is crucial for patients with chronic kidney disease who often experience iron deficiency due to dialysis and other factors . The compound's unique mechanism allows for effective iron delivery without the adverse effects commonly associated with traditional iron supplements.

Other Applications

Sodium-Ion Batteries

Emerging research indicates potential applications of this compound in sodium-ion batteries. The compound can be synthesized through a liquid-phase method and mixed with sodium sources, showcasing its versatility beyond biological applications .

Mecanismo De Acción

El mecanismo de acción del pirofosfato férrico se basa en la fuerte formación de complejos entre los iones férricos y el pirofosfato. Esta complejación aumenta la biodisponibilidad del hierro y reduce los efectos secundarios gastrointestinales. El pirofosfato también facilita la eliminación del hierro de la transferrina, mejora la transferencia de hierro a la ferritina y promueve el intercambio de hierro entre las moléculas de transferrina .

Compuestos similares:

- Sulfato ferroso

- Gluconato ferroso

- Citrato férrico

Comparación:

- Biodisponibilidad: El pirofosfato férrico tiene una biodisponibilidad comparable a la de los compuestos de hierro solubles en agua, como el sulfato ferroso .

- Efectos gastrointestinales: El pirofosfato férrico es más suave para el tracto gastrointestinal en comparación con el sulfato ferroso y el gluconato ferroso .

- Propiedades organolépticas: A diferencia del sulfato ferroso, el pirofosfato férrico no altera el sabor ni el color de los alimentos fortificados .

El pirofosfato férrico destaca por su alta biodisponibilidad, sus efectos gastrointestinales leves y su idoneidad para la fortificación de alimentos sin alterar las propiedades sensoriales.

Comparación Con Compuestos Similares

- Ferrous sulfate

- Ferrous gluconate

- Ferric citrate

Comparison:

- Bioavailability: Ferric pyrophosphate has comparable bioavailability to water-soluble iron compounds like ferrous sulfate .

- Gastrointestinal Effects: this compound is milder on the gastrointestinal tract compared to ferrous sulfate and ferrous gluconate .

- Organoleptic Properties: Unlike ferrous sulfate, this compound does not alter the taste or color of fortified foods .

This compound stands out due to its high bioavailability, mild gastrointestinal effects, and suitability for food fortification without altering sensory properties.

Actividad Biológica

Ferric pyrophosphate (Fe₄O₁₂P₆) is an iron compound that has garnered attention for its potential applications in food fortification and therapeutic settings, particularly in addressing iron deficiency anemia (IDA). This article delves into the biological activity of this compound, focusing on its bioavailability, safety, and efficacy based on recent research findings.

Overview of this compound

This compound is a poorly soluble iron salt that is often used as a food fortificant due to its low sensory impact and stability in various formulations. Despite its advantages, its bioavailability remains a significant concern, especially in comparison to other iron compounds.

Bioavailability and Efficacy

Bioavailability Studies

Recent studies have highlighted the challenges associated with the bioavailability of this compound. A study comparing this compound to other iron compounds such as ferrous sulfate and sodium ferrous citrate found that this compound demonstrated lower hemoglobin regeneration efficiency (HRE) and relative biological value (RBV) compared to ferrous sulfate. Specifically, the RBV for this compound was found to be 0.56, indicating significantly lower efficacy in enhancing iron levels in the body .

In contrast, nanosized this compound showed improved bioavailability. A study indicated that nanoparticles of this compound (10-30 nm) had a relative bioavailability of 103.02% compared to ferrous sulfate, suggesting enhanced absorption characteristics . This improvement is attributed to the increased surface area and solubility of nanosized particles.

Table 1: Comparative Bioavailability of Iron Compounds

| Iron Compound | Relative Biological Value (RBV) | Hemoglobin Regeneration Efficiency (HRE) |

|---|---|---|

| This compound | 0.56 | Lower than ferrous sulfate |

| Nanosized this compound | 1.03 | Higher than conventional forms |

| Ferrous Sulfate | 1.00 | Standard reference |

Safety Profile

The safety of this compound has been evaluated in several studies. Histopathological examinations in animal models have indicated no significant toxicity associated with the nanoparticle form of this compound . However, concerns regarding gastrointestinal effects and potential oxidative stress due to free iron release have been noted .

A comprehensive review by the European Food Safety Authority (EFSA) highlighted that adverse health effects could occur at high doses (>50 mg/day), emphasizing the need for careful dosage considerations when using this compound as a dietary supplement .

Case Studies

Case Study 1: Fortification in Infant Cereals

A study focused on the use of nanosized this compound as a food fortificant in infant cereals demonstrated promising results in combating IDA without adverse sensory effects. The study reported significant improvements in hemoglobin levels among infants consuming fortified cereals over a specified period .

Case Study 2: Therapeutic Applications

this compound citrate has been investigated for its pharmacokinetic properties in patients with chronic kidney disease undergoing hemodialysis. The results indicated effective serum iron management with minimal side effects, supporting its use as a therapeutic agent for managing anemia in this population .

Propiedades

IUPAC Name |

iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNYOZXMIKYPR-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

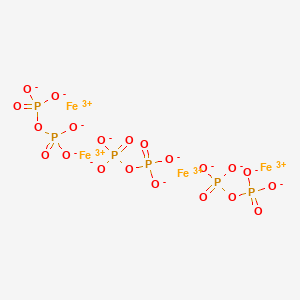

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4(P2O7)3, Fe4O21P6 | |

| Record name | iron(III) pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047600 | |

| Record name | Iron(III) pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline] | |

| Record name | Ferric pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble after treatment with citric acid and sodium hydroxyde | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10058-44-3, 10402-25-2 | |

| Record name | Ferric pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphosphoric acid, iron(3+) salt (3:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(III) pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrairon tris(pyrophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.